Regiospecific Phototransposition vs. 5-Phenyl Isomer
Under direct irradiation in methanol, 1-methyl-4-phenylpyrazole (2) undergoes a regiospecific phototransposition to 1-methyl-4-phenylimidazole (4) exclusively via the P4 permutation pathway [1]. In contrast, its regioisomer, 1-methyl-5-phenylpyrazole (3), yields a mixture of products via P4, P6, and P7 pathways, demonstrating divergent and less predictable reactivity [1]. Quantum yield analysis confirms the sequence 2 → 6 → 4 is the major pathway for the P4 phototransposition of 1-methyl-4-phenylpyrazole, while 1-methyl-5-phenylpyrazole generates multiple imidazole isomers [1].
| Evidence Dimension | Photochemical reaction pathway specificity |
|---|---|
| Target Compound Data | Exclusive P4 permutation pathway leading to a single imidazole product (1-methyl-4-phenylimidazole) [1] |
| Comparator Or Baseline | 1-methyl-5-phenylpyrazole (CAS 14766-43-9), which yields a mixture of products from P4, P6, and P7 pathways [1] |
| Quantified Difference | Single product vs. multiple product mixture; pathway specificity is absolute for the target compound under these conditions [1] |
| Conditions | Direct irradiation in methanol solvent [1] |
Why This Matters
For applications requiring predictable photochemical outcomes (e.g., photoaffinity labeling, photoprobe synthesis), this regiospecificity ensures experimental reproducibility and simplifies product isolation, offering a clear selection advantage over its 5-phenyl isomer.
- [1] Pavlik, J. W., & Kebede, N. (1997). Photochemistry of Phenyl-Substituted 1-Methylpyrazoles. The Journal of Organic Chemistry, 62(24), 8325–8334. View Source
